Palustrin-OG1 antimicrobial peptide
Description
Significance of Antimicrobial Peptides as Host Defense Molecules
Antimicrobial peptides (AMPs) are fundamental components of the innate immune system, representing an ancient and conserved first line of defense against a wide array of pathogens. tandfonline.comantibodies-online.com Found across all forms of life, from microorganisms to humans, these gene-encoded molecules are typically short, containing fewer than 100 amino acids. tandfonline.comfrontiersin.org Their structure, often cationic and amphipathic, allows them to interact with and disrupt the membranes of microbes, leading to their destruction. tandfonline.com This mechanism is a key feature of innate immunity, providing an immediate and non-specific response to invading pathogens. antibodies-online.com
The significance of AMPs extends beyond their direct killing ability. They are crucial effector molecules that can also modulate the host's immune response, bridging the gap between innate and adaptive immunity. frontiersin.orgnih.gov For instance, they can stimulate the recruitment of immune cells, neutralize endotoxins, and promote wound healing. nih.govnih.gov As pathogens continue to develop resistance to conventional antibiotics, the unique and long-standing efficacy of AMPs has made them a focal point of research for developing new anti-infective therapies. tandfonline.comfrontiersin.org
Overview of Amphibian-Derived Antimicrobial Peptides
Amphibian skin is an exceptionally rich source of biologically active compounds, including a vast diversity of antimicrobial peptides. nih.govresearchgate.net Since the discovery of magainins from the African clawed frog (Xenopus laevis) in 1987, hundreds of AMPs have been identified from various anuran (frog and toad) species. nih.govacs.org These peptides are stored in granular glands in the skin and are released as a protective chemical shield against infection by bacteria, fungi, and viruses. mdpi.com
Amphibian AMPs are grouped into several families based on sequence similarity. mdpi.com A bioinformatic analysis of over 1000 amphibian AMPs revealed that the vast majority (99.9%) are less than 50 amino acids long, with an average length of 24 residues. nih.gov The extensive structural and functional diversity of these peptides underscores their biomedical potential, not only as direct antimicrobial agents but also as templates for designing novel drugs to combat antibiotic resistance. acs.org
Classification and Family Lineage of Palustrin-Type Peptides
Among the numerous families of antimicrobial peptides isolated from ranid frogs (family Ranidae), the palustrin family is a significant group. mdpi.com Peptides from ranid frogs are classified into families such as brevinins, esculentins, ranalexins, temporins, and palustrins, based on their amino acid sequence similarities. mdpi.com
The palustrin-2 subfamily is particularly noteworthy. Peptides in this family typically consist of around 31 amino acids and exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, though often with limited activity against the yeast Candida albicans. mdpi.com A highly conserved feature of many AMPs from the Ranidae family, including most palustrins, is a C-terminal disulfide-bridged cyclic heptapeptide (B1575542) or hexapeptide domain, often referred to as the 'Rana box'. mdpi.combiorxiv.org Palustrin-OG1 is classified within this family, sharing sequence similarity with other palustrin-2 peptides. mdpi.comnih.gov
Research Rationale and Scope of Palustrin-OG1 Investigations
Palustrin-OG1 was identified from the skin secretions of the Yunnanfu frog, Odorrana grahami (also referred to as Rana grahami or Huia grahami). mdpi.comnovoprolabs.com It is a 31-amino-acid peptide and a member of the palustrin-2 family. mdpi.comnovoprolabs.com Research into palustrin-type peptides is driven by their potent antimicrobial properties and typically low hemolytic (red blood cell-damaging) activity, which makes them attractive candidates for therapeutic development. mdpi.com
Investigations into Palustrin-OG1 and its analogues, such as Palustrin-2ISb, focus on understanding their structure-activity relationships. mdpi.comnih.gov Studies have explored how modifications, like truncating the peptide, affect its antimicrobial efficacy and spectrum of activity. nih.gov The rationale is to identify the core components of the peptide responsible for its biological function, which could lead to the design of smaller, more potent, and more selective antimicrobial agents. qub.ac.uknih.gov
Data Tables
Table 1: Amino Acid Sequence of Palustrin-OG1
| Name | Amino Acid Sequence | Length (aa) | Source Organism |
| Palustrin-OG1 | Gly-Phe-Trp-Asp-Thr-Ile-Lys-Gln-Ala-Gly-Lys-Lys-Phe-Phe-Leu-Asn-Val-Leu-Asp-Lys-Ile-Arg-Cys-Lys-Val-Ala-Gly-Gly-Cys-Arg-Thr | 31 | Odorrana grahami (Yunnanfu frog) novoprolabs.com |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWDTIKQAGKKFFLNVLDKIRCKVAGGCRT |
Origin of Product |
United States |
Elucidation of Antimicrobial Spectrum and Potency of Palustrin Og1
Efficacy Against Gram-Positive Bacterial Strains
Palustrin-OG1 and its analogs have been evaluated for their ability to inhibit and kill Gram-positive bacteria, which are characterized by a thick peptidoglycan layer in their cell wall. mdpi.com
Minimum Inhibitory Concentration (MIC) Determinations against Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For Palustrin-OG1, the MIC against Staphylococcus aureus ATCC 25923 has been determined to be 16 μg/mL. nih.gov A modified version of this peptide, OG2, also exhibited the same MIC against this strain. nih.gov
Further studies on related palustrin peptides, such as Palustrin-2ISb and its analogs, have also provided insights into the anti-staphylococcal activity of this peptide family. For instance, the analog GL-29 showed an MIC of 4 µM against S. aureus ATCC CRM 6538. nih.gov Another related peptide, Palustrin-Ca, has also been noted for its potent broad-spectrum antibacterial activity, which includes effectiveness against S. aureus. nih.gov
The following table summarizes the MIC values of Palustrin-OG1 and related peptides against Staphylococcus aureus.
| Peptide | Strain | MIC |
| Palustrin-OG1 | S. aureus ATCC 25923 | 16 μg/mL |
| OG2 | S. aureus ATCC 25923 | 16 μg/mL |
| GL-29 | S. aureus ATCC CRM 6538 | 4 µM |
Minimum Bactericidal Concentration (MBC) Determinations
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While specific MBC values for Palustrin-OG1 against S. aureus are not detailed in the provided search results, studies on related peptides offer a comparative perspective. For the analog GL-29, the MBC against S. aureus ATCC CRM 6538 was found to be 4 µM, indicating a potent bactericidal effect at the same concentration as its MIC. nih.gov The determination of MBC is crucial as it provides information on whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The process typically involves subculturing from the clear wells of an MIC assay onto agar (B569324) plates to determine the concentration at which no bacterial growth occurs. plos.orgresearchgate.net
Efficacy Against Gram-Negative Bacterial Strains
Gram-negative bacteria possess a more complex cell envelope with an outer membrane, which can present a barrier to antimicrobial peptides. nih.gov
MIC Determinations against Escherichia coli
Palustrin-OG1 has demonstrated significant activity against the Gram-negative bacterium Escherichia coli. The MIC for Palustrin-OG1 against E. coli ATCC 25922 is 16 μg/mL. nih.gov Its modified counterpart, OG2, also showed an identical MIC against this strain. nih.gov
Studies on other palustrin peptides further support the family's efficacy against E. coli. For example, Palustrin-2LTb showed notable antibacterial activity against E. coli ATCC 8739. nih.gov The analog GL-29, derived from Palustrin-2ISb, exhibited an even lower MIC of 1.6 µM against E. coli. nih.gov
The table below presents the MIC values of Palustrin-OG1 and its related peptides against Escherichia coli.
| Peptide | Strain | MIC |
| Palustrin-OG1 | E. coli ATCC 25922 | 16 μg/mL |
| OG2 | E. coli ATCC 25922 | 16 μg/mL |
| GL-29 | E. coli | 1.6 µM |
MBC Determinations
Specific MBC values for Palustrin-OG1 against E. coli are not explicitly stated in the available search results. However, research on other antimicrobial peptides provides a general understanding of how MBC is determined for Gram-negative bacteria. The procedure involves identifying the lowest concentration of the peptide that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum after subculturing from an MIC test. plos.org For instance, studies on the Ib-M peptide family against E. coli O157:H7 showed MBC values ranging from 3.7 to 22.9 μM. plos.org
Spectrum of Activity Against Fungi and Other Pathogens
The antimicrobial activity of the palustrin peptide family extends beyond common bacterial strains. While most peptides in the palustrin-2 family show limited activity against the yeast Candida albicans, some analogs have demonstrated antifungal potential. mdpi.com For instance, a fragment of Palustrin-2LTb exhibited an MIC of 32 µM against C. albicans ATCC 10231. nih.gov However, another analog, GL-29, showed weak potency against C. albicans. nih.gov The antifungal activity of these peptides is an area of ongoing research, with some studies suggesting that they may interact with the fungal membrane. nih.gov
In addition to bacteria and fungi, some palustrin peptides have been investigated for their activity against other pathogens. For example, Palustrin-Ca is noted for its potent broad-spectrum activity, which includes anticancer properties. nih.gov The diverse bioactivity of the palustrin family highlights their potential as templates for the development of new therapeutic agents. nih.gov
Comparative Analysis of Antimicrobial Efficacy Across Diverse Microbial Taxa
Palustrin-OG1, an antimicrobial peptide isolated from the skin secretions of the Odorrana grahami frog, has demonstrated notable activity against a spectrum of microbial pathogens. longdom.orgresearchgate.net Research into its efficacy reveals a pattern of potent inhibition against certain bacteria, establishing it as a significant member of the palustrin-2 family of peptides. longdom.org
Detailed laboratory findings, specifically through the determination of Minimum Inhibitory Concentrations (MIC), quantify the peptide's potency. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Analysis of Palustrin-OG1 has yielded specific MIC values against key bacterial species.
The peptide exhibits high activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. longdom.org However, it is important to note that at low concentrations, Palustrin-OG1 has been observed to induce the lysis of human erythrocytes, a factor that has led to the development of modified versions like Palustrin-OG2 to mitigate this hemolytic activity. longdom.orgresearchgate.net
The following tables present the available research findings on the antimicrobial efficacy of Palustrin-OG1 against different microbial taxa.
Table 1: Antimicrobial Efficacy of Palustrin-OG1 Against Gram-Negative Bacteria
| Organism | Strain | MIC (µM) |
| Escherichia coli | ATCC 25922 | 6.3 |
Data sourced from: nih.gov
Table 2: Antimicrobial Efficacy of Palustrin-OG1 Against Gram-Positive Bacteria
| Organism | Strain | MIC (µM) |
| Staphylococcus aureus | ATCC 25923 | 6.3 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 100 |
Data sourced from: nih.gov
The data indicates that while Palustrin-OG1 is equally effective against standard strains of E. coli and S. aureus, its efficacy is significantly lower against the antibiotic-resistant MRSA strain. This highlights a common challenge in antimicrobial peptide research, where resistance mechanisms can diminish the effectiveness of these natural defense molecules.
Further research is required to expand the known antimicrobial spectrum of Palustrin-OG1 against a wider variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to fully elucidate its potential as a therapeutic agent.
Mechanistic Investigations of Palustrin Og1 Antimicrobial Action
Cellular and Subcellular Targets of Palustrin-OG1
The principal target of Palustrin-OG1 and its analogues is the microbial cell membrane, a critical barrier for cell survival. The peptide's action is not merely superficial; it initiates a cascade of events leading to loss of membrane integrity and subsequent cell death.
Membrane Permeabilization and Disruption Mechanisms
The antimicrobial activity of Palustrin-OG1 is fundamentally linked to its ability to permeabilize and disrupt bacterial membranes. mdpi.com The process is thought to begin with an initial electrostatic attraction between the positively charged peptide and the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comqub.ac.uk
Following this initial binding, the peptides accumulate on the membrane surface. Once a threshold concentration is reached, the peptides insert into the lipid bilayer, a process driven by hydrophobic interactions. mdpi.comqub.ac.uk This insertion disrupts the membrane's structure, leading to the formation of transient pores or channels. Several models describe this process, including the "toroidal pore" and "carpet" models, which result in membrane depolarization, leakage of ions and essential metabolites, and ultimately, cell lysis. imrpress.comfao.org Studies comparing Palustrin-OG1 with other peptides have shown that different AMPs can induce varied effects, ranging from the formation of distinct pores to complete cell lysis. fao.org
Induction of Morphological Alterations in Bacterial Cells
A direct consequence of Palustrin-OG1's interaction with the bacterial envelope is the induction of significant morphological changes. Direct observation has revealed that incubating Escherichia coli cells with Palustrin-OG1 leads to the formation of distinctive "protuberant structures" on the cell surface. fao.orgacs.org This indicates a profound disorganization of the cell envelope.
Studies using electron microscopy on bacteria treated with related antimicrobial peptides further illustrate the scope of these alterations. These changes can include abnormal inward deformation of the cell structure and pronounced wrinkling or blebbing of the cell surface, signifying a loss of structural integrity and membrane disruption. mdpi.commdpi.com
Intracellular Interactions and Effects of Palustrin-OG1
While membrane disruption is the primary mechanism, evidence suggests that Palustrin-OG1 and related peptides may also exert effects through intracellular interactions after gaining entry into the cytoplasm. imrpress.comingentaconnect.com For some AMPs, the antimicrobial action is not limited to membrane lysis but can involve the inhibition of crucial cellular processes. semanticscholar.org
For instance, studies on Palustrin-2LTb, a close homologue of Palustrin-OG1, indicate that its mechanism against certain bacteria like MRSA may involve intracellular targets. nih.gov This is inferred from its potent antimicrobial effect despite a relatively low rate of membrane permeabilization in that specific strain. nih.gov Potential intracellular targets for AMPs include nucleic acids (DNA and RNA) and proteins, where binding could interfere with replication, transcription, and protein synthesis, leading to cell death. semanticscholar.orgnih.gov
Kinetic Studies of Microbial Inactivation by Palustrin-OG1
Kinetic studies, such as time-kill assays, demonstrate the rapid rate at which palustrin-family peptides inactivate microbes. This rapid action is a hallmark of membrane-disrupting AMPs. qub.ac.uknih.gov Research on the closely related peptide Palustrin-2LTb provides insight into the bactericidal kinetics likely mirrored by Palustrin-OG1. These assays measure the reduction in viable bacterial colonies over time upon exposure to the peptide at various concentrations relative to its Minimum Inhibitory Concentration (MIC).
For example, against S. aureus, higher concentrations of a palustrin-2 analogue (2x and 4x MIC) were able to eradicate the bacteria within 20 minutes. qub.ac.uk Against E. coli, the parent peptide demonstrated rapid killing within 30 minutes even at a 1x MIC concentration. qub.ac.uk This rapid killing curtails the development of microbial resistance, a significant advantage over many conventional antibiotics. nih.gov
| Bacterium | Peptide Concentration (relative to MIC) | Time to Eradication (minutes) |
| S. aureus ATCC 6538 | 1x MIC | > 120 |
| S. aureus ATCC 6538 | 2x MIC | 20 |
| S. aureus ATCC 6538 | 4x MIC | 20 |
| E. coli ATCC 8739 | 1x MIC | 30 |
Data based on kinetic studies of the closely related Palustrin-2LTb peptide. qub.ac.uk
Methodological Approaches for Mechanism of Action Studies
A variety of sophisticated techniques are employed to elucidate the precise mechanisms of action of antimicrobial peptides like Palustrin-OG1.
Electron Microscopy Analyses
Electron microscopy, including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is a vital tool for visualizing the effects of Palustrin-OG1 on bacterial morphology. mdpi.com SEM provides high-resolution images of the bacterial cell surface, revealing alterations such as the protuberant structures, blebs, and wrinkling caused by the peptide. fao.orgacs.orgmdpi.com TEM allows for the examination of internal structures, providing evidence of cytoplasmic content leakage or damage to intracellular components. mdpi.com These direct visual analyses are crucial for confirming that the peptide's mode of action involves physical damage to the bacterial cell envelope.
Fluorescence-Based Membrane Integrity Assays
Fluorescence-based membrane integrity assays are crucial tools for elucidating the mechanisms of action of antimicrobial peptides like Palustrin-OG1. These assays utilize fluorescent dyes that exhibit changes in their emission properties upon interaction with cellular components, providing insights into the peptide's ability to disrupt bacterial membranes.
One common approach involves the use of dyes that are excluded from cells with intact membranes but can enter and bind to intracellular components when the membrane is compromised. For instance, the fluorescent dye N-phenyl-1-naphthylamine (NPN) is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a lipid membrane. nih.gov In its normal state, NPN is unable to significantly penetrate the outer membrane of Gram-negative bacteria. However, when an antimicrobial peptide like Palustrin-OG1 disrupts the integrity of this membrane, NPN can partition into the lipid bilayer, resulting in a measurable increase in fluorescence. nih.govmdpi.com This dose-dependent increase in fluorescence provides a clear indication of outer membrane permeabilization. mdpi.com
Another category of fluorescent probes used in these assays are nucleic acid stains, such as SYTOX Green. This dye cannot cross the intact membranes of live cells. However, upon membrane damage by an antimicrobial peptide, it enters the cell and intercalates with nucleic acids, leading to a significant enhancement of its fluorescence. nih.govmdpi.com The intensity of the fluorescence signal directly correlates with the extent of membrane permeabilization. mdpi.com
Studies on analogues of Palustrin-2 peptides, which share high sequence similarity with Palustrin-OG1, have demonstrated the utility of these assays. For example, the analogue GL-29 was shown to cause significant permeabilization of the S. aureus membrane at a concentration of 4 μM, as indicated by a SYTOX Green uptake assay. mdpi.com In contrast, another analogue, GL-22, exhibited only about 20% permeabilization at the same concentration, highlighting differences in their membrane-disrupting capabilities. mdpi.com
These fluorescence-based methods offer a dynamic and quantitative way to assess the membrane-disrupting activity of Palustrin-OG1 and its analogues, contributing to a deeper understanding of their antimicrobial mechanism. nih.govbenthamopenarchives.com
Propidium Iodide Uptake Assays
Propidium iodide (PI) uptake assays are a specific and widely used method to assess the integrity of the cytoplasmic membrane of bacteria when investigating the antimicrobial action of peptides like Palustrin-OG1. qub.ac.ukresearchgate.net PI is a fluorescent intercalating agent that is unable to cross the membrane of live cells. mdpi.comresearchgate.net However, if the membrane becomes compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in its fluorescence emission. mdpi.comresearchgate.net
This assay is often used in conjunction with other fluorescent dyes, such as 4′,6-diamidino-2-phenylindole (DAPI), which can stain all bacterial cells, regardless of their membrane integrity. mdpi.com By using both dyes, researchers can distinguish between the total number of cells and the number of cells with damaged membranes. mdpi.comqub.ac.uk
The general procedure for a PI uptake assay involves treating a bacterial suspension in its mid-logarithmic growth phase with the antimicrobial peptide at various concentrations (e.g., 1x and 4x the minimum inhibitory concentration or MIC) for a defined period. nih.govqub.ac.uk Following incubation, the cells are stained with PI, and the fluorescence is measured. qub.ac.uk An increase in PI fluorescence indicates that the peptide has permeabilized the bacterial cell membrane. researchgate.net
Research on Palustrin-2 analogues provides insight into the application of this assay. For instance, studies using DAPI/PI staining showed that the Palustrin-2 analogue GL-29 completely permeabilized the cell membrane of E. coli at concentrations above 4 μM. mdpi.com This finding, combined with outer membrane permeability data, suggests a comprehensive disruption of the bacterial cell envelope.
The data from PI uptake assays can be quantified to determine the percentage of cells with compromised membranes at different peptide concentrations. This allows for a dose-dependent analysis of the peptide's membranolytic activity.
Table 1: Propidium Iodide Uptake by Bacteria Treated with Palustrin Analogues
| Peptide | Organism | Concentration (μM) | Membrane Permeabilization (%) |
| GL-29 | E. coli | >4 | 100 |
| GL-29 | S. aureus | 4 | ~100 |
| GL-22 | S. aureus | 4 | ~20 |
This table presents illustrative data based on findings for Palustrin analogues to demonstrate the type of information generated from Propidium Iodide uptake assays. mdpi.com
Structure Activity Relationship Sar Studies and Peptide Engineering of Palustrin Og1
Amino Acid Residue Contributions to Antimicrobial Efficacy
The specific amino acids within the Palustrin-OG1 sequence play crucial roles in its ability to combat microbes. The importance of cysteine residues has been highlighted in studies of its derivatives. For instance, when the cysteine residues in a derivative of Palustrin-OG1, known as OG2, were replaced with either alanine (B10760859) or tryptophan, the resulting peptides (OG2A and OG2W) exhibited reduced antibacterial activity. nih.gov This suggests that the disulfide bridge formed by the cysteine residues is a key feature for its antimicrobial function. Further research on related palustrin peptides, such as palustrin-2LTb, has also indicated that the N-terminal region is vital for its antibacterial properties, as truncation of amino acids from this end leads to a decrease in activity. nih.gov
Impact of Peptide Length and Truncations on Bioactivity
The length of the peptide chain significantly affects the bioactivity of palustrin peptides. Studies on palustrin-2LTb, a related peptide, have shown that its antimicrobial efficacy initially increases with the truncation of the C-terminal "Rana Box," a conserved region in many frog-derived peptides. nih.gov However, as the peptide length is further reduced to 12 amino acids or fewer, its antimicrobial properties are completely lost. nih.gov Similarly, while the removal of the C-terminal seven amino acids from another palustrin analogue, GL-29, did not significantly impact its antimicrobial activity, further truncations from either the C-terminus or N-terminus of the resulting peptide (GL-22) led to a loss of potent antimicrobial activity. mdpi.comqub.ac.uk This indicates that a certain minimum peptide length is necessary to maintain the structural integrity required for antimicrobial action.
Role of Charge and Hydrophobicity in Antimicrobial Performance
The antimicrobial performance of Palustrin-OG1 and its derivatives is intricately linked to the balance between their net positive charge and hydrophobicity. nih.govnih.gov An increase in the net positive charge and a decrease in the mean hydrophobicity of Palustrin-OG1 led to the creation of a derivative, Palustrin-OG2, which demonstrated enhanced antimicrobial activity. nih.gov This principle is fundamental to the function of cationic antimicrobial peptides (CAPs), which are electrostatically drawn to the negatively charged membranes of microbes. mdpi.com However, simply increasing hydrophobicity is not always beneficial, as highly hydrophobic peptides can exhibit increased toxicity toward host cells. mdpi.comnih.gov Therefore, achieving an optimal balance between charge and hydrophobicity is a key strategy in designing effective and selective antimicrobial peptides. nih.govnih.gov
Rational Design and Synthesis of Palustrin-OG1 Derivatives (e.g., Palustrin-OG2)
The insights gained from SAR studies have enabled the rational design and synthesis of Palustrin-OG1 derivatives with improved properties. nih.govnih.govrsc.org A prime example is the development of Palustrin-OG2.
By strategically substituting amino acids, researchers created Palustrin-OG2, a derivative with a higher net positive charge and lower mean hydrophobicity compared to the parent peptide. nih.gov This modification resulted in a peptide with significantly higher antimicrobial activity against bacteria. nih.gov Conversely, substituting the cysteine residues in OG2 with alanine or tryptophan (creating OG2A and OG2W) diminished its antibacterial effectiveness, underscoring the importance of these specific residues. nih.gov The substitution of the C-terminal threonine in OG2 to create OG2N was also shown to improve the killing kinetics against Gram-positive bacteria. nih.gov
Amino acid deletions have also been employed to modify the properties of Palustrin-OG1 derivatives. The creation of Palustrin-OG2 involved deletions that contributed to its altered chemical properties and enhanced antimicrobial potency. nih.gov These targeted deletions, guided by an understanding of the peptide's structure-activity relationship, are a critical tool in peptide engineering.
Conformational Determinants of Antimicrobial Activity
The three-dimensional conformation of palustrin peptides is a critical determinant of their antimicrobial activity. nih.gov Studies on a related peptide, palustrin-Ca, have revealed that it adopts a predominantly α-helical structure in a membrane-mimicking environment. nih.govbiorxiv.orgbiorxiv.org This amphipathic helical conformation, with distinct hydrophobic and hydrophilic faces, is believed to facilitate its interaction with and disruption of bacterial membranes. biorxiv.orgresearchgate.net Molecular dynamics simulations have shown that palustrin-Ca maintains its α-helical structure and orients itself parallel to the surface of a micelle, which serves as a model for a bacterial membrane. nih.govbiorxiv.org This positioning allows for favorable hydrophobic and electrostatic interactions with the membrane, which is a crucial step in its antimicrobial mechanism. researchgate.net
Alpha-Helical Propensity and Amphipathicity
A defining characteristic of many antimicrobial peptides (AMPs), including those in the palustrin-2 family, is their ability to adopt an amphipathic α-helical conformation upon interacting with bacterial membranes. This structure, where hydrophobic and cationic amino acid residues are segregated on opposite faces of the helix, is fundamental to their membrane-disrupting mechanism.
Secondary structure predictions for palustrin-2 peptides, such as palustrin-2LTb, indicate a propensity to form α-helical structures, particularly in the N-terminal and central regions of the peptide. nih.gov The remainder of the peptide often exists as a more flexible random coil. nih.gov Circular dichroism (CD) spectroscopy studies confirm this conformational flexibility; in aqueous, water-mimicking environments, these peptides typically show a random coil structure. However, in the presence of membrane-mimicking environments (like trifluoroethanol or sodium dodecyl sulfate (B86663) micelles), they undergo a significant conformational shift to a predominantly α-helical structure. nih.gov
The continuity of the α-helix can be influenced by specific amino acid residues. For instance, glycine (B1666218) and proline residues can introduce a flexible hinge or a "kink" in the helical structure. mdpi.com In the palustrin-2ISb analogue, GL-22, the predicted α-helix is disrupted in the middle by a flexible region formed by Gly10, Lys11, and Lys12. mdpi.com This flexibility is not necessarily detrimental and may be significant for the correct orientation of the helical domains to facilitate membrane disruption. mdpi.com The critical nature of the helical structure is underscored by broader research on AMPs, where substituting key amino acids with helix-destabilizing residues, such as sarcosine, leads to a loss of the helical fold and a concomitant decrease or elimination of antimicrobial activity. nih.gov
Role of Conserved Structural Motifs (e.g., "Rana box")
A highly conserved feature among many antimicrobial peptides isolated from the Ranidae family of frogs is the C-terminal "Rana box". mdpi.com This motif consists of a cyclic heptapeptide (B1575542) or hexapeptide domain formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov The role of the Rana box in the biological activity of palustrin-2 peptides is complex and appears to be peptide-specific.
In some contexts, the Rana box is crucial for structural stability. For the peptide palustrin-2LTb, the presence of the Rana box is believed to help stabilize its α-helical structure, which in turn contributes to more stable antimicrobial activity in physiological environments containing salts and serum. nih.govqub.ac.ukscienceopen.com An analogue of palustrin-2LTb lacking this motif was found to be less tolerant of ions and serum. qub.ac.ukscienceopen.com
Conversely, for other palustrin-2 peptides, the Rana box appears to be largely dispensable for antimicrobial potency and its removal can even be beneficial. Studies on palustrin-2ISb and its analogues have shown that the disulfide-bridged cyclic structure has little influence on its core antimicrobial function against bacteria. mdpi.comnih.gov In fact, a truncated version of a palustrin-2 family peptide that lacked the seven amino acids C-terminal to the Rana box demonstrated greater antimicrobial activity than the native peptide. nih.gov This suggests that for certain members of the palustrin-2 family, the primary antimicrobial determinant lies within the N-terminal amphipathic α-helical domain, while the Rana box may play a different or secondary role.
Strategies for Modulating Selective Toxicity via Structural Modification
A major goal in the development of antimicrobial peptides is to maximize their potency against microbial pathogens while minimizing their toxicity towards host cells, such as red blood cells (hemolysis). Peptide engineering, particularly through systematic truncation and amino acid substitution, has proven to be an effective strategy for modulating the selective toxicity of palustrin-2 family peptides.
A key finding is that the C-terminal region, including the Rana box, can be a primary determinant of host cell toxicity. By strategically removing parts of this C-terminus, it is possible to uncouple the antimicrobial activity from the hemolytic activity.
Research Findings on Palustrin Analogue Modifications
| Peptide/Analogue | Modification from Parent Peptide | Key Finding | Impact on Selective Toxicity |
| Palustrin-2ISb-des-C7 (GL-29) | C-terminal 7 amino acids of Palustrin-2ISb were deleted. mdpi.comnih.gov | Showed better antimicrobial activity than the parent Palustrin-2ISb. mdpi.comnih.gov | Increased antimicrobial potency. |
| GL-22 | The "Rana box" was removed from GL-29. mdpi.comnih.gov | Maintained broad-spectrum antimicrobial activity similar to GL-29, but with significantly lower hemolysis and cytotoxicity. mdpi.comnih.gov | Selectivity was considerably enhanced by reducing host cell toxicity. mdpi.com |
| Palustrin-2LTb Fragment 3 | The C-terminal region including the "Rana box" was removed from Palustrin-2LTb. qub.ac.ukscienceopen.com | Exhibited the strongest antimicrobial activity among all tested fragments. scienceopen.com | Optimized antimicrobial efficacy. qub.ac.ukscienceopen.com |
| Palustrin-2ISb Truncated Form | The 7 amino acids C-terminal to the Rana box were removed. nih.gov | Possessed greater antimicrobial activity than the native structure. nih.gov | Increased antimicrobial potency. |
The study of palustrin-2ISb analogues provides a clear example of this strategy. The initial truncation of the seven C-terminal amino acids to create GL-29 enhanced its antimicrobial potency. mdpi.comnih.gov A subsequent modification, the complete removal of the Rana box to create the linear peptide GL-22, resulted in a molecule that retained potent, broad-spectrum antimicrobial activity but was significantly less toxic to human red blood cells and keratinocytes. mdpi.comnih.gov This modification dramatically improved the peptide's selectivity. mdpi.com
Similarly, studies involving the truncation of palustrin-2LTb showed that removing the C-terminal Rana box yielded a fragment with optimized antimicrobial efficacy. qub.ac.ukscienceopen.com However, attempts to identify a minimal functional unit by further shortening peptides like GL-22 from either the N- or C-terminus led to a loss of potent antimicrobial activity, indicating that the integrity of the core amphipathic helical structure is essential. nih.govqub.ac.uk These findings highlight a rational and effective approach to peptide drug design: truncating C-terminal domains that contribute to cytotoxicity while preserving the N-terminal α-helical core responsible for antimicrobial action.
Biotechnological Production and Purification Methodologies for Palustrin Og1 and Its Analogs
Recombinant Expression Systems and Host Strain Selection
The choice of an expression host is a critical first step in the successful recombinant production of an antimicrobial peptide. The primary contenders are prokaryotic systems, praised for their simplicity and high yield, and eukaryotic systems, which offer more complex protein processing capabilities.
Escherichia coli (E. coli) is the most widely used prokaryotic host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. d-nb.info However, expressing AMPs like the Palustrin-OG1 analog, OG2, in E. coli is challenging due to the peptide's toxicity and potential for degradation by host proteases. nih.gov To circumvent these issues, OG2 is typically expressed as a fusion protein, a strategy that masks its toxicity, can enhance solubility, and simplifies purification. nih.govresearchgate.net
Initial attempts to produce OG2 in E. coli involved fusing it with partners like Thioredoxin (TrxA) and Small Ubiquitin-like Modifier (SUMO). nih.gov While these strategies enabled expression, they came with their own set of problems, such as the formation of insoluble inclusion bodies with the SUMO-OG2 fusion or inefficient enzymatic cleavage and subsequent degradation with the TrxA-OG2 fusion. nih.gov A more successful approach was found using an intein-mediated fusion system, which allowed for high-yield soluble expression and a straightforward, single-step purification process. nih.gov
The methylotrophic yeast Pichia pastoris is a popular eukaryotic expression system that combines the ease of genetic manipulation and rapid growth of microbes with the capacity for post-translational modifications typical of higher eukaryotes. nih.govmdpi.com This system can secrete recombinant proteins directly into the culture medium, which simplifies purification as P. pastoris secretes very few of its own proteins. mdpi.com It is often considered a superior system for producing complex or sensitive proteins that may not fold correctly in E. coli. frontiersin.org
Despite its advantages, P. pastoris has not been a successful platform for the production of the Palustrin-OG1 analog, OG2. Research efforts to express a His-tagged version of OG2 in P. pastoris resulted in extremely low expression rates. nih.gov While the specific reasons for this low yield remain unpublished, it highlights that even robust expression systems can face significant challenges depending on the specific properties of the target peptide. nih.gov This contrasts with the successful high-yield production of other antimicrobial peptides, such as cathelicidin-BF and various cell-penetrating peptides, in P. pastoris, suggesting that the difficulties may be specific to OG2's sequence or structure. nih.govmdpi.com
Fusion Partner Strategies for Enhanced Solubility and Yield
Fusion partner technology is essential for the viable recombinant production of AMPs. A carrier protein is fused to the target peptide, protecting the host cell from the peptide's antimicrobial activity, preventing its degradation, and often increasing its solubility and yield. The choice of fusion partner and the subsequent method for its cleavage and removal are critical for obtaining a pure, active final product. Several fusion systems have been tested for the production of the Palustrin-OG1 analog, OG2.
Thioredoxin (Trx) is a small, highly soluble, and stable protein (~12 kDa) widely used as a fusion partner in E. coli. Its use can significantly enhance the solubility of the fused target protein. For the production of the OG2 peptide, a fusion construct with thioredoxin (Trx-OG2) was created. nih.govresearchgate.net This approach led to the expression of OG2 in a soluble form. researchgate.net
However, a major challenge arose during the purification stage. The release of the active OG2 peptide from the Trx fusion partner requires enzymatic cleavage. In this case, the Trx-OG2 fusion protein was poorly cleaved by the enzyme enterokinase. While another enzyme, tobacco-etch virus (TEV) protease, could cleave the fusion, the released OG2 peptide was found to degrade rapidly, complicating the recovery of the active peptide. nih.gov This highlights a common bottleneck in fusion protein strategies: the efficiency and specificity of the cleavage step are paramount to obtaining a high yield of the native peptide.
The Small Ubiquitin-like Modifier (SUMO) protein is another effective fusion partner for enhancing the expression and solubility of recombinant proteins in E. coli. nih.govmdpi.com A key advantage of the SUMO system is the availability of highly specific SUMO proteases that can cleave the fusion protein, precisely releasing the target peptide with its native N-terminus, which is often crucial for biological activity. nih.govmdpi.com
When this system was applied to the Palustrin-OG1 analog, OG2, the SUMO-OG2 fusion protein was successfully expressed in E. coli. nih.govresearchgate.net However, the expressed protein was largely insoluble, forming inclusion bodies within the host cell. nih.gov While it is possible to recover proteins from inclusion bodies through denaturation and refolding steps, these processes add complexity and cost to the purification protocol and can result in lower yields of correctly folded, active peptide. The yield of soluble SUMO-OG2 was found to be significantly lower than that achieved with other fusion partners. researchgate.net
Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking sequences (exteins) in a process called protein splicing. This self-cleavage ability can be harnessed for protein purification. By fusing a target peptide to an intein that is also linked to an affinity tag (like a chitin-binding domain), the fusion protein can be immobilized on a chromatography column. The intein's self-cleavage can then be induced by a simple change in pH or temperature, or by the addition of a thiol-containing chemical like dithiothreitol (B142953) (DTT), releasing the target peptide without the need for a separate protease. nih.gov
This strategy proved to be the most effective for producing the OG2 peptide in E. coli. nih.gov When OG2 was fused to the Mxe GyrA intein, the fusion protein was expressed at high levels, with nearly 70% being soluble. nih.gov The system allowed for a simple, single-step purification on a chitin (B13524) column. After inducing cleavage with DTT, over 2 mg of highly pure, active OG2 peptide could be obtained from one liter of bacterial culture. nih.gov This yield was significantly higher and the process more efficient compared to the Trx and SUMO fusion strategies. nih.govresearchgate.net
Data Comparison of Fusion Systems for OG2 Production in E. coli
| Fusion Partner | Yield of Soluble Fusion Protein (mg/L) | Key Outcomes & Challenges |
| Thioredoxin (Trx) | 50 mg/L researchgate.net | Soluble expression achieved, but inefficient enzymatic cleavage and degradation of the released peptide. nih.gov |
| SUMO | 11 mg/L researchgate.net | Formed mostly insoluble inclusion bodies, complicating purification. nih.gov |
| Mxe GyrA Intein | 44 mg/L researchgate.net | High-yield soluble expression; efficient single-step purification with self-cleavage. nih.gov |
Optimization of Expression Conditions
The successful biotechnological production of Palustrin-OG1 and its analogs hinges on the meticulous optimization of expression conditions to maximize yield, solubility, and biological activity. The choice of expression host and the fine-tuning of fermentation parameters are critical. Both prokaryotic systems, such as Escherichia coli, and eukaryotic systems, like Pichia pastoris, have been utilized for producing palustrin-derived peptides. researchgate.net
In E. coli, a common host for recombinant protein production, several factors are manipulated to enhance expression. For instance, in the production of Palustrin-2CE, a related antimicrobial peptide, expressing the fusion protein at a reduced temperature of 16°C was found to be crucial for obtaining the protein in a soluble form. nih.gov Lower temperatures often slow down the rate of protein synthesis, which can promote proper folding and reduce the formation of insoluble inclusion bodies. nih.gov Other key parameters that require optimization include the concentration of the inducer (e.g., IPTG or rhamnose), the pH of the culture medium, and the shaking speed, which affects aeration. nih.govnih.gov Response Surface Methodology (RSM) is a statistical approach that can be employed to systematically evaluate the combined effects of these variables—such as temperature, pH, and shaking speed—to identify the optimal conditions for maximal protein expression. nih.gov For an analog named OG2, both E. coli and Pichia pastoris have been used as production hosts, indicating the versatility of expression systems for this class of peptides. researchgate.net
In the eukaryotic host Pichia pastoris, optimization strategies can involve codon optimization of the gene sequence to match the codon bias of the yeast, which can significantly improve translational efficiency. nih.gov Furthermore, selecting clones that exhibit hyper-resistance to the selection antibiotic (e.g., Zeocin) can identify transformants with multiple copies of the expression cassette, often leading to higher protein yields. nih.gov Optimization of the fermentation conditions in P. pastoris also includes adjusting the pH of the culture medium and determining the optimal concentration of methanol (B129727) for induction, as well as the duration of the induction phase. nih.gov
Table 1: Examples of Optimized Expression Conditions for Palustrin Analogs and Other Recombinant Peptides
| Parameter | Palustrin-2CE nih.gov | Reteplase nih.gov | Margatoxin nih.gov |
|---|---|---|---|
| Expression Host | E. coli BL21(DE3)pLysS | E. coli BL21 (DE3) | Pichia pastoris |
| Expression Vector | pGEX-6p-1 | Not Specified | Not Specified |
| Fusion Tag | GST | Not Specified | His-tag |
| Optimized Temperature | 16°C | 32°C | Not Specified |
| Optimized pH | Not Specified | 8.4 | 5, 6, 7 (tested) |
| Inducer | Not Specified | Not Specified | 0.5% Methanol |
| Induction Time | Not Specified | Not Specified | 72 hours |
| Shaking Speed | Not Specified | 210 rpm | Not Specified |
| Yield | 35%-39% of total cellular protein | 188 mg/L | 36 ± 4 mg/L |
Downstream Processing and Purification Techniques
Chromatography-Based Purification Methods
Chromatography is the cornerstone of protein and peptide purification, enabling separation based on various physicochemical properties such as size, charge, and binding affinity. rbmb.netnih.gov
Affinity Chromatography: This is often the first and most powerful step in purifying a tagged recombinant peptide. rbmb.net The principle relies on the specific interaction between the fusion tag and a ligand immobilized on a chromatography resin. bio-rad.com For His-tagged peptides, Immobilized Metal Affinity Chromatography (IMAC) is used, where the histidine residues bind to metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) on the resin. nih.govbio-rad.com For GST-tagged peptides, the fusion protein is captured on a resin containing immobilized glutathione. bio-rad.com A notable example is the purification of a GST-Palustrin-2CE fusion protein. nih.gov Another system involves the use of a Carbohydrate Binding Module (CBM) tag which binds with high specificity to cellulose, a cost-effective matrix. rbmb.net
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. It is often used as a final polishing step. For example, after the removal of the GST-tag from Palustrin-2CE, Sephadex G50 chromatography was used to separate the larger, cleaved GST tag and any remaining uncleaved fusion protein from the smaller, purified Palustrin-2CE peptide, achieving a purity of approximately 97%. nih.gov
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge at a given pH. researchgate.net Since antimicrobial peptides like palustrins are typically cationic (positively charged), cation-exchange chromatography is a suitable method for their purification. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. mdpi.com It is frequently used in the final purification stages of synthetic and recombinant peptides to achieve very high purity. mdpi.comrotachrom.com
Table 2: Chromatography Methods Used in the Purification of Palustrin Analogs
| Peptide | Fusion Tag | Initial Purification | Final Polishing / Post-Cleavage | Purity |
|---|---|---|---|---|
| Palustrin-2CE nih.gov | GST | Affinity (Glutathione) | Size-Exclusion (Sephadex G50) | ~97% |
| OG2 researchgate.net | Intein | Affinity (Chitin) | On-column cleavage, elution | Not Specified |
Cleavage of Fusion Tags and Native Peptide Recovery
While fusion tags are invaluable for purification, they must often be removed to yield the native, biologically active peptide, free of any extraneous amino acids. nih.gov This is typically achieved by incorporating a specific protease recognition site in the linker region between the fusion tag and the target peptide. nih.gov
Commonly used site-specific endoproteases include Tobacco Etch Virus (TEV) protease and Factor Xa. nih.govnih.gov After the affinity purification of the fusion protein, the protease is added to cleave the tag. A subsequent purification step, often another round of affinity chromatography, is then required to remove the cleaved tag, the protease (which is often tagged itself, e.g., with a His-tag), and any remaining uncleaved fusion protein. nih.gov
An alternative and elegant strategy involves the use of self-cleaving tags, such as inteins. researchgate.netrbmb.net The fusion protein, for example OG2-intein, is bound to a chitin resin via the intein tag. researchgate.net The self-cleavage activity of the intein is then induced by changing buffer conditions, such as altering pH or adding a thiol reagent like dithiothreitol (DTT). researchgate.netrbmb.net This releases the target peptide (OG2) from the column, while the intein tag remains bound to the resin, achieving purification and tag cleavage in a single step (on-column cleavage). researchgate.net This method simplifies the downstream process by eliminating the need for a separate cleavage reaction and subsequent removal of the protease. rbmb.net
Comparative Academic Studies of Palustrin Og1 with Other Antimicrobial Peptides
Cross-Class Comparative Analyses of Antimicrobial Efficacy
Comparative studies have evaluated the antimicrobial potency of Palustrin-OG1 against a panel of other animal-derived AMPs, including Cecropin P1, Indolicidin, LL-37, LFP-20, and LFB-11. fao.org These peptides represent different structural classes and originate from diverse animal sources, providing a broad context for assessing Palustrin-OG1's activity.
One study highlighted that Cecropin P1 demonstrated the most potent and rapid antimicrobial action with minimal hemolytic and cytotoxic effects on human cells. fao.org In contrast, Indolicidin was found to be more effective against Gram-positive bacteria but exhibited higher toxicity. fao.org LFP-20 and LFB-11 showed moderate activity and required a longer duration to kill E. coli, but they were notably less toxic. fao.org Palustrin-OG1, alongside Cecropin P1 and LFP-20, was observed to induce the formation of protuberant structures on the surface of E. coli cells. fao.org
Another area of comparative analysis involves truncated or modified analogues of palustrin peptides. For instance, a study on Palustrin-2LTb, a related peptide, showed that its antimicrobial activity against tested bacteria, particularly E. coli and K. pneumoniae, was significant. nih.gov Interestingly, truncation of the peptide, specifically the removal of the C-terminal 'Rana Box,' initially increased antibacterial ability, which then decreased with further shortening of the peptide chain. nih.gov This suggests that while the core sequence is crucial for activity, the 'Rana Box' may modulate its efficacy and selectivity.
The following table summarizes the comparative antimicrobial efficacy of Palustrin-OG1 and other selected AMPs based on available research findings.
| Peptide | Primary Source | Gram-Positive Activity | Gram-Negative Activity | Key Efficacy Characteristics |
| Palustrin-OG1 | Odorrana grahami (Frog) | Moderate | Broad-spectrum | Induces protuberant structures on E. coli. fao.org |
| Cecropin P1 | Antheraea pernyi (Moth) | Potent | Potent | Fast-acting, low cytotoxicity. fao.org |
| Indolicidin | Bos taurus (Cattle) | High | Moderate | Higher hemolytic and cytotoxic activity. fao.org |
| LL-37 | Homo sapiens (Human) | Broad-spectrum | Broad-spectrum | Causes leakage of bacterial cytoplasmic contents. fao.org |
| LFP-20 | Fish | Moderate | Moderate | Low cytotoxicity, slower killing time. fao.org |
| LFB-11 | Fish | Moderate | Moderate | Low cytotoxicity, causes lysis of E. coli. fao.org |
Comparative Mechanistic Investigations
The mechanisms by which antimicrobial peptides kill microbes are diverse and are a key focus of comparative studies involving Palustrin-OG1. While many AMPs act by disrupting the bacterial cell membrane, the specific mode of disruption can vary significantly. nih.govnih.gov
A comparative study involving Palustrin-OG1, Cecropin P1, Indolicidin, LL-37, LFP-20, and LFB-11 revealed distinct mechanistic actions. fao.org For instance, Indolicidin was shown to form well-defined pores in bacterial membranes, while LL-37 led to the leakage of the entire cytoplasmic contents. fao.org LFB-11 also induced lysis in E. coli. fao.org In contrast, the most prominent effect of Palustrin-OG1, along with Cecropin P1 and LFP-20, was the formation of protuberant structures on the E. coli cell surface, suggesting a different mode of membrane interaction that does not necessarily lead to immediate lysis or pore formation. fao.org
Studies on related palustrin peptides, such as Palustrin-2LTb, also point towards a membrane-disrupting mechanism. nih.gov However, for certain strains like MRSA, some peptide fragments derived from Palustrin-2LTb exhibited low membrane permeability, indicating that their anti-MRSA mechanism might involve intracellular targets, such as nucleic acids or proteins. nih.gov This highlights the possibility of multiple modes of action even within the same peptide family. The general mechanism for many AMPs involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by accumulation and subsequent disruption through various models like the barrel-stave or toroidal pore models. nih.govmdpi.com
The following table provides a comparative overview of the proposed mechanisms of action for Palustrin-OG1 and other AMPs.
| Peptide | Proposed Mechanism of Action |
| Palustrin-OG1 | Induces protuberant structures on the bacterial cell surface. fao.org |
| Cecropin P1 | Induces protuberant structures on the bacterial cell surface. fao.org |
| Indolicidin | Forms well-defined pores in the bacterial membrane. fao.org |
| LL-37 | Causes leakage of entire bacterial cytoplasmic contents. fao.org |
| LFP-20 | Induces protuberant structures on the bacterial cell surface. fao.org |
| LFB-11 | Causes lysis of E. coli cells. fao.org |
| Palustrin-2LTb | Primarily membrane-breaking mechanism; some fragments may have intracellular targets. nih.gov |
Comparative Studies on Structure-Function Relationships
The relationship between the structure of an antimicrobial peptide and its function is a critical area of research, with comparative studies providing valuable insights. Palustrin-OG1 belongs to the palustrin-2 family of peptides, which are characterized by a conserved N-terminus and a C-terminal 'Rana box' containing a disulfide bridge. mdpi.com
Comparative studies on analogues of palustrin peptides have shed light on the role of different structural motifs. For example, research on Palustrin-2ISb, which shares high sequence similarity with Palustrin-OG1, demonstrated that deleting the C-terminal seven amino acids to create the analogue GL-29 did not significantly impact its antimicrobial activity against several microorganisms. mdpi.com Further truncation to GL-22, which examined the function of the 'Rana box', also confirmed that this region had little influence on antimicrobial potency. mdpi.com This suggests that the primary antimicrobial activity resides in the N-terminal and central regions of the peptide.
In a study of Palustrin-2LTb, it was found that the peptide likely adopts a partial alpha-helical structure at its N-terminus and in the middle of the sequence, with the remainder forming a random coil. nih.gov Truncation experiments revealed that removing the C-terminal 'Rana Box' led to a decrease in hemolytic activity and an improvement in the peptide's selectivity. nih.gov However, as the peptide length was further reduced, the antimicrobial efficacy was lost, indicating an optimal length and structural conformation for activity. nih.gov These findings underscore the importance of specific structural domains in dictating the balance between antimicrobial efficacy and toxicity.
The following table summarizes key structure-function relationships for Palustrin-OG1 and related peptides based on comparative studies.
| Peptide/Analogue | Structural Feature | Functional Implication |
| Palustrin-2 Family | Conserved 'Rana box' at C-terminus | Generally, little influence on antimicrobial activity but can modulate hemolytic activity and selectivity. mdpi.com |
| Palustrin-2LTb | Partial alpha-helical structure in N-terminus and middle region | Essential for antimicrobial function. nih.gov |
| Palustrin-2LTb Fragments | Removal of 'Rana Box' | Decreased hemolytic activity and improved selectivity. nih.gov |
| Palustrin-2LTb Fragments | Truncation to 12 amino acids or less | Loss of antimicrobial efficacy. nih.gov |
| Palustrin-2ISb Analogue (GL-29) | Deletion of C-terminal 7 amino acids | Similar antimicrobial activity to the parent peptide. mdpi.com |
Analysis of Microbial Resistance Mechanisms to Palustrin Og1
Investigating the Evolution of Microbial Resistance Against Membrane-Acting Peptides
Antimicrobial peptides are a fundamental component of the innate immune system across most life forms and have been engaged in an evolutionary arms race with microbes for millions of years. nih.govnih.govbohrium.comnih.gov This long history of co-evolution has led to the development of various bacterial defense mechanisms. bohrium.com While it has been suggested that resistance to membrane-acting peptides is less likely to develop compared to conventional antibiotics due to the fundamental nature of their target—the cell membrane—evidence shows that resistance can indeed be selected for in a laboratory setting and is observed in clinical isolates. nih.govcapes.gov.br
The evolution of resistance to AMPs is generally considered to be a slower process than for traditional antibiotics. nih.gov This is partly because significant alterations to the membrane structure, which would be necessary to confer high-level resistance, can be detrimental to the bacterium's survival. nih.gov Nevertheless, under continuous selective pressure, bacteria can acquire resistance. nih.govuu.nl Studies on other cationic antimicrobial peptides demonstrate that continued exposure can lead to the selection of resistant strains, often through a series of mutations that confer incremental increases in tolerance. nih.govnih.gov
The evolutionary trajectory of resistance is often accompanied by a fitness cost, which can manifest as reduced growth rate, decreased motility, or other functional impairments in the absence of the peptide. nih.gov However, these costs are not universal and can be mitigated by subsequent compensatory mutations. The pharmacodynamics of the peptide-pathogen interaction, including the steepness of the dose-response curve (Hill coefficient), can also evolve under selection, potentially narrowing the window for mutant selection. frontiersin.org The continuous exposure of bacteria to host defense peptides in natural infection settings provides a constant pressure that can drive the evolution of resistance, which is a critical factor for establishing chronic infections. frontiersin.orgyoutube.com
Mechanisms of Innate and Acquired Resistance in Target Microorganisms
Bacteria can employ a diverse arsenal (B13267) of innate and acquired mechanisms to resist the effects of cationic antimicrobial peptides like Palustrin-OG1. nih.govbohrium.com These strategies can be broadly categorized as preventing the peptide from reaching its target, altering the target itself, or actively removing the peptide.
Innate Resistance: Some bacterial species possess inherent characteristics that make them less susceptible to certain AMPs. This can include an outer membrane that is less negatively charged or the presence of a capsule that can physically block the peptide from reaching the cell membrane. bohrium.comnih.gov For instance, the capsule of Klebsiella pneumoniae has been shown to enhance resistance against AMPs like defensins and polymyxins by reducing peptide binding. bohrium.com
Acquired Resistance: Bacteria can acquire resistance through genetic mutations or the horizontal transfer of resistance genes. nih.gov Key mechanisms include:
Cell Envelope Modification: This is one of the most common strategies. To counter cationic AMPs, bacteria modify their cell surfaces to reduce the net negative charge, thereby weakening the initial electrostatic attraction. nih.govnih.gov This is achieved through:
Modification of Lipopolysaccharide (LPS): In Gram-negative bacteria, the lipid A portion of LPS can be modified, for example, by the addition of positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N), a process often regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ. nih.govbohrium.comnih.gov
Modification of Teichoic Acids: In Gram-positive bacteria, teichoic acids can be modified by the addition of D-alanine residues (D-alanylation), which introduces positive charges and repels cationic peptides. nih.govnih.gov
Lysylation of Phospholipids: The addition of L-lysine to membrane phospholipids, such as phosphatidylglycerol, increases the positive charge of the membrane, contributing to resistance. bohrium.comnih.gov
Active Efflux Pumps: Bacteria can utilize membrane-embedded transporter proteins to actively pump AMPs out of the cell before they can cause significant damage. nih.govnih.gov These pumps, such as those belonging to the ATP-binding cassette (ABC) transporter family, often require energy to function. nih.gov
Proteolytic Degradation: Some bacteria secrete proteases that can cleave and inactivate AMPs in the extracellular environment, preventing them from ever reaching the cell surface. nih.govnih.govnih.gov Staphylococcus aureus, for example, produces proteases capable of degrading the human AMP LL-37. nih.gov
Biofilm Formation: By growing in biofilms, bacteria encase themselves in a protective matrix of extracellular polymeric substances. mdpi.combohrium.com This matrix can impede the penetration of AMPs and contribute to a state of increased resistance for the embedded microbial community. mdpi.combohrium.com
Methodological Approaches for Resistance Studies
To understand the potential for bacteria to develop resistance to Palustrin-OG1, standardized laboratory methods are employed to select for and characterize resistant strains.
Serial passage experiments are a primary method used to evaluate the propensity of bacteria to develop resistance to an antimicrobial agent over time. nih.gov The process involves repeatedly exposing a bacterial population to gradually increasing concentrations of the peptide.
The experiment begins by determining the baseline Minimum Inhibitory Concentration (MIC) of Palustrin-OG1 for the target microorganism. nih.gov Bacteria are then cultured in a medium containing a sub-lethal concentration of the peptide (e.g., at 0.5x MIC). nih.gov After an incubation period, the bacteria that have grown at the highest concentration are harvested and used to inoculate a new series of cultures with incrementally higher concentrations of the peptide. nih.gov This cycle is repeated for numerous passages (e.g., 30 or more), and the MIC is determined at regular intervals to monitor the change in susceptibility. nih.gov A significant and stable increase in the MIC indicates the development of resistance. nih.govnih.gov
Table 1: Illustrative Data from a Hypothetical Serial Passage Experiment with E. coli Exposed to Palustrin-OG1
| Passage Number | Palustrin-OG1 Concentration (µg/mL) at which growth occurred | Determined MIC (µg/mL) | Fold Change in MIC |
| 0 (Parent Strain) | 0 | 4 | 1x |
| 5 | 2 | 8 | 2x |
| 10 | 4 | 16 | 4x |
| 15 | 8 | 16 | 4x |
| 20 | 16 | 32 | 8x |
| 25 | 16 | 32 | 8x |
| 30 | 32 | 64 | 16x |
This interactive table provides a hypothetical example of how the Minimum Inhibitory Concentration (MIC) of Palustrin-OG1 might increase over successive passages, indicating the selection of a resistant bacterial population.
Once resistant strains are generated through serial passage, genetic analysis is performed to identify the molecular basis of the resistance. This typically involves whole-genome sequencing of the resistant isolates and comparison with the genome of the original, susceptible parent strain. nih.govyoutube.com
The primary goal is to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that have occurred in the resistant strains. youtube.com The identified mutations are often found in genes associated with known resistance mechanisms. For example, studies on other AMPs have revealed mutations in:
Two-component regulatory systems (e.g., phoP, pmrA, pmrB) that control LPS and cell membrane modifications. nih.gov
Genes involved in cell wall and membrane biosynthesis (e.g., menF, atl). frontiersin.org
Genes encoding subunits of RNA polymerase (e.g., rpoA). frontiersin.org
Genes related to efflux pumps or their regulation. ubc.ca
Further functional analysis is then required to confirm that an identified mutation is directly responsible for conferring resistance. This can involve creating a clean knockout of the gene in a susceptible strain or introducing the mutated gene to see if it confers the resistance phenotype. usda.gov Genome-wide approaches, such as screening entire genomic libraries for genes that confer resistance when overexpressed, can also provide insights into potential resistance pathways. ubc.ca
Advanced Research Methodologies and Computational Approaches
Bioinformatics for Sequence Analysis and Comparative Genomics
Bioinformatics provides the foundational tools for analyzing the primary structure of Palustrin-OG1 and understanding its evolutionary relationships with other antimicrobial peptides (AMPs). The analysis typically begins with the peptide's amino acid sequence, which is then subjected to a variety of computational analyses.
Key among these is sequence alignment. Multiple sequence alignment (MSA) tools, such as ClustalW2 and T-Coffee, are used to compare the amino acid sequence of Palustrin-OG1 with other peptides in the palustrin family and the broader class of amphibian AMPs. This comparative approach is crucial for identifying conserved regions and motifs, such as the "Rana box" domain, a cyclic heptapeptide (B1575542) feature common in peptides isolated from Ranidae frogs. chemrxiv.orgnih.gov For instance, analysis of the related peptide Palustrin-2LTb confirmed its classification within the palustrin-2 family by revealing high sequence similarity with other known members. chemrxiv.org
Furthermore, bioinformatic analysis extends to the peptide's precursor-encoding cDNA. By examining the open reading frame (ORF), researchers can identify the putative signal peptide, an acidic pro-region, and the mature peptide sequence. chemrxiv.orgnih.gov This information is vital for understanding the biosynthesis and post-translational processing of Palustrin-OG1.
Comparative genomics allows for the study of the evolutionary history of Palustrin-OG1 and its gene family. By constructing phylogenetic trees using tools like MEGA (Molecular Evolutionary Genetics Analysis), the evolutionary divergence and relationships between Palustrin-OG1 and other frog skin AMPs can be visualized. This helps in understanding the diversification of these defense molecules across different amphibian species.
A variety of specialized databases and prediction servers are also employed in the initial characterization of Palustrin-OG1. These resources, summarized in the table below, allow for the in silico prediction of antimicrobial activity, secondary structure, and other physicochemical properties, guiding further experimental validation.
| Bioinformatics Tool/Database | Application in Palustrin-OG1 Research | Primary Function |
|---|---|---|
| Antimicrobial Peptide Database (APD) | Serves as a comprehensive repository for known AMPs, allowing for comparative analysis of Palustrin-OG1 against a vast collection of peptides. | Database |
| ClustalW2 / T-Coffee | Used to perform multiple sequence alignments of Palustrin-OG1 with other palustrin family members to identify conserved domains and evolutionary relationships. | Sequence Alignment |
| MEGA (Molecular Evolutionary Genetics Analysis) | Constructs phylogenetic trees to visualize the evolutionary history of Palustrin-OG1 and related peptides. | Phylogenetics |
| PEP-FOLD | Predicts the three-dimensional structure of Palustrin-OG1 from its amino acid sequence. | Structure Prediction |
| CAMPR3 / PyAMPA | Predicts the likelihood of Palustrin-OG1 possessing antimicrobial activity based on its sequence features. | Activity Prediction |
Computational Modeling of Peptide Structure and Membrane Interactions
Understanding the three-dimensional structure of Palustrin-OG1 and how it interacts with bacterial membranes is crucial for elucidating its mechanism of action. Computational modeling provides atomic-level insights into these processes, complementing experimental techniques.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of Palustrin-OG1, MD simulations can model the peptide's behavior in different environments, such as in aqueous solution and in the presence of a bacterial membrane mimic.
For the closely related peptide Palustrin-Ca, MD simulations were employed to model its interaction with sodium dodecyl sulphate (SDS) micelles, which serve as a simplified model for a bacterial membrane. These simulations revealed that Palustrin-Ca maintains a stable α-helical conformation and adopts an orientation parallel to the surface of the micelle. This positioning is energetically favorable due to a combination of hydrophobic and electrostatic interactions. Such studies provide a dynamic picture of how Palustrin-OG1 might initially associate with and orient itself on a bacterial surface before exerting its antimicrobial effect.
| Simulation Parameter | Finding for Palustrin-like Peptides (e.g., Palustrin-Ca) | Implication for Palustrin-OG1 Mechanism |
|---|---|---|
| Conformation in Membrane Mimic | Maintains a stable α-helical structure. | The α-helical structure is likely crucial for its membrane-disrupting activity. |
| Orientation at Membrane Surface | Adopts a position parallel to the membrane surface. | This initial binding step is likely driven by electrostatic and hydrophobic forces, allowing the peptide to concentrate on the bacterial surface. |
| Key Interactions | Hydrophobic and electrostatic contacts with the micelle. | Positively charged residues likely interact with the negatively charged bacterial membrane, while hydrophobic residues insert into the lipid core. |
Peptide-Membrane Docking Studies
Peptide-membrane docking studies are computational methods used to predict the preferred orientation and binding affinity of a peptide with a lipid bilayer. These studies can provide a static snapshot of the most stable interactions between Palustrin-OG1 and a model bacterial membrane. By sampling a wide range of possible binding poses, docking algorithms can identify the most energetically favorable conformations, highlighting the key amino acid residues involved in membrane recognition and binding. These studies, often used in conjunction with MD simulations, help to build a comprehensive model of the initial stages of the peptide-membrane interaction.
Predictive Algorithms for De Novo Peptide Design
The knowledge gained from the sequence analysis and structural modeling of natural AMPs like Palustrin-OG1 can be leveraged to design novel peptides with improved properties. Predictive algorithms, particularly those based on machine learning and deep learning, are at the forefront of de novo peptide design.
These algorithms are trained on large datasets of known AMPs and non-AMPs, learning the sequence features that correlate with antimicrobial activity. For example, a study on Palustrin-2LTb utilized a computer-aided design approach to create truncated fragments of the peptide. By systematically removing portions of the peptide, including the C-terminal "Rana box," researchers were able to identify the minimal active core of the peptide and even create fragments with enhanced antimicrobial activity and improved selectivity. chemrxiv.org
Modern de novo design pipelines often employ generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create vast libraries of novel peptide sequences. These generated sequences are then screened in silico using predictive models to identify promising candidates for chemical synthesis and experimental testing. This approach accelerates the discovery of new AMPs that may be inspired by the structural and functional properties of Palustrin-OG1 but possess enhanced potency, reduced toxicity, or a broader spectrum of activity.
Chemoinformatics for Structure-Activity Landscape Exploration
Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. In the context of Palustrin-OG1, chemoinformatics is instrumental in exploring its structure-activity relationship (SAR) landscape.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to correlate the physicochemical properties of peptides with their antimicrobial activity. In QSAR studies of AMPs, molecular descriptors are calculated for a series of related peptides. These descriptors can be simple, such as net charge and hydrophobicity, or more complex, representing the three-dimensional shape and electronic properties of the molecule. Statistical models are then built to establish a mathematical relationship between these descriptors and the observed biological activity.
By analyzing the SAR landscape, researchers can identify "activity cliffs," which are pairs of structurally similar peptides with a large difference in biological activity. These activity cliffs are particularly informative as they can highlight key structural modifications that have a profound impact on the peptide's function. For Palustrin-OG1 and its analogs, QSAR and SAR landscape analysis can guide the rational design of new peptides by predicting which modifications are likely to enhance antimicrobial potency while minimizing toxicity. This data-driven approach allows for a more efficient exploration of the chemical space around the Palustrin-OG1 scaffold.
Future Research Trajectories for Palustrin Og1
Exploration of Synergistic Antimicrobial Combinations
A significant avenue for future research is the investigation of Palustrin-OG1 and its derivatives in combination with conventional antibiotics. This approach can enhance antimicrobial efficacy, reduce the likelihood of resistance development, and lower the required concentration of the peptide, thereby mitigating its inherent cytotoxicity.
Future studies should systematically screen combinations of Palustrin-OG1 or its less-toxic analogues with antibiotics from different classes, such as beta-lactams, aminoglycosides, and fluoroquinolones. The primary method for evaluating these combinations is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. A synergistic interaction (FIC index ≤ 0.5) would indicate that the combined effect of the two agents is greater than the sum of their individual effects. Research should focus on combinations that demonstrate synergy against clinically relevant, multidrug-resistant pathogens.
Table 1: Hypothetical Checkerboard Assay Results for Palustrin-OG1 Analogue in Combination with a Conventional Antibiotic against a Target Pathogen
| Peptide Analogue | Antibiotic | MIC Alone (μg/mL) | MIC in Combination (μg/mL) | FIC Index | Interpretation |
|---|---|---|---|---|---|
| Palustrin-OG1 Analogue | Antibiotic A (e.g., Gentamicin) | 16 | 4 | 0.5 | Synergy |
| Antibiotic A (e.g., Gentamicin) | Palustrin-OG1 Analogue | 8 | 2 | ||
| Palustrin-OG1 Analogue | Antibiotic B (e.g., Ciprofloxacin) | 16 | 8 | 1.0 | Additive |
| Antibiotic B (e.g., Ciprofloxacin) | Palustrin-OG1 Analogue | 2 | 1 |
This table is illustrative, providing a framework for how future synergistic study data for Palustrin-OG1 could be presented. The FIC Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).
Development of Targeted Delivery Systems for In Vitro Models
To overcome challenges related to stability and potential systemic toxicity, future research should focus on developing targeted delivery systems for Palustrin-OG1. Encapsulating the peptide within biocompatible carriers could shield it from proteolytic degradation and deliver it specifically to the site of infection.
Initial in vitro research should explore various encapsulation methods. Alginate-based microspheres, for instance, are flexible in size and have been shown to successfully entrap biomolecules for controlled release. Another promising avenue is the use of lipid-based systems like liposomes or solid lipid nanoparticles. These carriers can mimic biological membranes and could be surface-modified with targeting ligands that recognize specific bacterial components or infected host cells. Future experiments would involve loading Palustrin-OG1 into these carriers and assessing their release kinetics and antimicrobial efficacy in in vitro infection models, such as bacteria-infected cell cultures.
Investigation of Immunomodulatory Properties
Antimicrobial peptides often possess immunomodulatory functions in addition to their direct microbicidal activity. researchgate.net Palustrin-OG1 is classified as a host defense peptide, yet its specific effects on the host immune system remain uncharacterized. researchgate.netresearchgate.net A critical future direction is to investigate these properties, which could reveal a dual mechanism of action and provide additional therapeutic benefits.
Research should be designed to assess the peptide's influence on key immune cells and processes. In vitro assays using cell lines such as murine macrophages (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs) could be employed. nih.gov Key experiments would include:
Cytokine Modulation: Measuring the release of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines from immune cells upon exposure to the peptide, both alone and in the presence of a bacterial stimulus like lipopolysaccharide (LPS).
Chemotaxis Assays: Evaluating the ability of Palustrin-OG1 to attract immune cells, such as neutrophils and monocytes, which is crucial for clearing infections at an early stage.
Novel Biotechnological Expression and Purification Enhancements
The high cost and low yield of chemical peptide synthesis are significant barriers to extensive research and development. Establishing a robust and efficient biotechnological production system for Palustrin-OG1 and its analogues is essential.
Future research should build upon successful strategies developed for similar peptides. The expression of the Palustrin-OG1 analogue, OG2, has been achieved in Escherichia coli using an intein-based fusion system. nih.govnih.gov This method involves fusing the target peptide to a self-cleaving intein tag, which protects the host E. coli from the peptide's antimicrobial activity and facilitates a one-step purification process using an affinity column (e.g., a chitin (B13524) column). nih.gov Cleavage of the intein tag, often induced by a chemical agent like DTT or a pH shift, releases the pure, active peptide. nih.govnih.gov Optimizing this system for Palustrin-OG1, by testing different fusion partners (e.g., GST, SUMO) and optimizing induction conditions (e.g., IPTG concentration, temperature), could lead to high-yield, soluble expression and a streamlined purification process, providing the necessary quantities of peptide for further research. nih.gov
Expanding SAR to Design Peptides with Enhanced Specificity and Potency
Structure-activity relationship (SAR) studies are fundamental to improving the therapeutic profile of Palustrin-OG1. Initial research has already demonstrated the success of this approach by creating the derivative OG2. nih.gov The design of OG2 involved amino acid deletions and substitutions that increased the peptide's net positive charge and amphipathicity while decreasing its mean hydrophobicity. nih.gov This resulted in a peptide with higher antimicrobial activity and significantly lower cytotoxicity compared to the parent Palustrin-OG1. researchgate.netnih.gov
Future SAR studies should expand on this foundation. A key target for modification is the "Rana box," a cyclic domain found in many frog-derived peptides. nih.gov In related palustrin peptides, the removal of this domain has been shown to reduce hemolytic activity without compromising antimicrobial potency. nih.gov A systematic approach should be taken:
Truncation Analysis: Create a series of N- and C-terminal truncations of Palustrin-OG1 and OG2 to identify the minimal amino acid sequence required for antimicrobial activity.
Alanine (B10760859) Scanning: Systematically substitute each amino acid in the core active region with alanine to determine the contribution of individual residues to activity and specificity.
Rational Substitution: Based on the above findings, design new analogues by substituting key residues to fine-tune the balance between hydrophobicity and cationicity, aiming to maximize potency against target pathogens while minimizing toxicity to host cells.
Table 2: Comparison of Physicochemical and Biological Properties of Palustrin-OG1 and its Derivative, OG2
| Peptide | Key Modification from Parent | Net Positive Charge | Mean Hydrophobicity | Antimicrobial Activity | Cytotoxicity (Hemolysis) | Reference |
|---|---|---|---|---|---|---|
| Palustrin-OG1 | N/A (Parent Peptide) | Lower | Higher | High | High | researchgate.netnih.gov |
| OG2 | Amino acid deletions/substitutions | Higher | Lower | Higher | Lower | researchgate.netnih.gov |
This table summarizes existing data that forms the basis for future SAR studies.
Q & A
Q. What experimental strategies are recommended for recombinant expression of Palustrin-OG1 in prokaryotic systems?
To enhance recombinant expression of Palustrin-OG1 in E. coli, fusion partners like bacteriorhodopsin or EGFP can stabilize the peptide and promote inclusion body formation, simplifying purification . Post-expression, cleavage and refolding steps are critical to recover bioactive peptide. Optimization of codon usage and induction conditions (e.g., temperature, IPTG concentration) is advised to balance yield and solubility.
Q. How does Palustrin-OG1’s mechanism of action differ from other α-helical antimicrobial peptides (AMPs)?
Palustrin-OG1 disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, forming pores that lead to cytoplasmic leakage. Unlike some AMPs (e.g., LL-37), its activity is highly dependent on its C-terminal Rana box structure and disulfide bond, which stabilize the α-helical conformation . Transmission electron microscopy (TEM) reveals that even at 1×MIC, Palustrin-OG1 causes significant membrane deformation in S. aureus, distinguishing its rapid bactericidal effects .
Q. How can researchers mitigate the cytotoxicity of Palustrin-OG1 toward mammalian cells?
Reducing hydrophobicity while increasing net positive charge and amphipathicity improves selectivity. For example, modified peptides like OG2 and OG2N exhibit 32-fold lower hemolysis than Palustrin-OG1 while retaining antimicrobial activity, achieved by substituting hydrophobic residues (e.g., Trp) with polar ones and removing the disulfide bond .
Advanced Research Questions
Q. What computational frameworks are effective for designing Palustrin-OG1 derivatives with enhanced therapeutic indices?
Machine learning models, such as those trained on the APD3 or CAMP databases, can predict critical regions for activity and toxicity . For instance, the CCS model quantifies physicochemical parameters (hydrophobicity, charge, amphipathicity) to guide residue substitutions. Molecular dynamics simulations further refine designs by analyzing membrane interaction dynamics .
Q. How can conflicting data on Palustrin-OG1’s activity across bacterial strains be systematically resolved?
Contradictions often arise from variations in membrane composition (e.g., Gram-negative vs. Gram-positive). Researchers should perform lipid-binding assays (e.g., surface plasmon resonance) to quantify peptide affinity for specific phospholipids (e.g., cardiolipin in E. coli vs. lipoteichoic acid in S. aureus). Additionally, standardized MIC testing under controlled ionic strength and pH conditions reduces variability .
Q. What methodologies are optimal for studying resistance mechanisms against Palustrin-OG1 in pathogens?
Long-term serial passage experiments under sub-MIC conditions can identify resistance mutations. Genomic sequencing of evolved strains may reveal upregulated efflux pumps (e.g., mprF in S. aureus) or modified membrane charge via lipid A alteration. Complementary transcriptomic analysis (RNA-seq) validates resistance pathways .
Q. How can structural dynamics of Palustrin-OG1-membrane interactions be modeled experimentally and computationally?
Circular dichroism (CD) in membrane-mimetic environments (e.g., SDS micelles) confirms α-helix stabilization. Solid-state NMR or cryo-EM captures peptide orientation in lipid bilayers. Coarse-grained molecular dynamics simulations (e.g., MARTINI forcefield) model pore formation kinetics, correlating with TEM observations of membrane disruption .
Methodological Guidance for Data Interpretation
Q. What statistical approaches address variability in antimicrobial activity assays?
Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed MIC data. For cytotoxicity assays (e.g., hemolysis), normalize results to positive controls (e.g., Triton X-100) and apply ANOVA with post-hoc corrections for multiple comparisons .
Q. How should researchers validate the biological relevance of in silico peptide designs?
Combine in vitro assays (e.g., time-kill kinetics) with in vivo models (e.g., Galleria mellonella infection) to assess efficacy. For toxicity, parallel assays on primary mammalian cells (e.g., PBMCs) and erythrocytes are essential .
Resource Utilization
Q. Which databases are recommended for comparative analysis of Palustrin-OG1 with other AMPs?
The APD3 (Antimicrobial Peptide Database) and CAMP provide curated sequences, structures, and activity data. These tools enable homology modeling and phylogenetic analysis to identify functional motifs (e.g., Rana box conservation in Brevinin-family peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
